molecular formula C5H8BrN3O2S B13975404 2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide

2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B13975404
M. Wt: 254.11 g/mol
InChI Key: QYGFNFMJWUKARC-UHFFFAOYSA-N
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Description

2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C5H8BrN3O2S and a molecular weight of 254.11 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves the bromination of N,N-dimethylimidazole-1-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the imidazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an N-alkylated imidazole derivative .

Mechanism of Action

The mechanism of action of 2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide depends on its specific applicationThese interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide is unique due to the presence of both bromine and sulfonamide functional groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H8BrN3O2S

Molecular Weight

254.11 g/mol

IUPAC Name

2-bromo-N,N-dimethylimidazole-1-sulfonamide

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-3-7-5(9)6/h3-4H,1-2H3

InChI Key

QYGFNFMJWUKARC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1Br

Origin of Product

United States

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